molecular formula C21H17ClN2O3 B2986068 (5-(4-chlorophenyl)isoxazol-3-yl)methyl 2-(1-methyl-1H-indol-3-yl)acetate CAS No. 1207015-00-6

(5-(4-chlorophenyl)isoxazol-3-yl)methyl 2-(1-methyl-1H-indol-3-yl)acetate

Cat. No.: B2986068
CAS No.: 1207015-00-6
M. Wt: 380.83
InChI Key: XFZVBQJYMPUXGR-UHFFFAOYSA-N
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Description

(5-(4-chlorophenyl)isoxazol-3-yl)methyl 2-(1-methyl-1H-indol-3-yl)acetate is a useful research compound. Its molecular formula is C21H17ClN2O3 and its molecular weight is 380.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Agents

Research has been conducted on the synthesis of compounds related to "(5-(4-chlorophenyl)isoxazol-3-yl)methyl 2-(1-methyl-1H-indol-3-yl)acetate" with a focus on their antimicrobial properties. For example, Sah et al. (2014) synthesized formazans from a Mannich base derivative showing moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014). Similarly, studies on the synthesis of isoxazol-5(4H)-ones and their derivatives have demonstrated potential applications in developing new antibacterial agents, highlighting their significance in pharmaceutical research (Patil, Mudaliar, & Chaturbhuj, 2017).

Anticancer and Electrochemical Behavior

Badiger et al. (2022) explored the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives, evaluating their in vitro anticancer efficacy against lung cancer cells and their electrochemical behavior. This study emphasizes the potential of these compounds in developing novel anticancer therapies and their applications in electrochemical sensors (Badiger, Khatavi, & Kamanna, 2022).

Herbicidal Activity

In agricultural research, Hwang et al. (2005) reported the synthesis of an isoxazoline derivative demonstrating potent herbicidal activity and selectivity towards rice, offering a potential application in developing new agrochemicals (Hwang et al., 2005).

Molecular Docking Studies

Molecular docking studies have been utilized to understand the binding affinities and interactions of these compounds with biological targets. For example, the study of novel indole–isoxazole–triazole conjugates as potent antibacterial agents involved molecular docking to predict their efficacy (Prashanthi, Babu, & Rani, 2021).

Synthesis Techniques and Material Science Applications

Research also includes the development of synthesis techniques for isoxazole derivatives under environmentally friendly conditions, potentially applicable in material science for creating novel materials with unique properties (Cheng, Wang, Liu, & Zhang, 2009).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular changes

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(1-methylindol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-24-12-15(18-4-2-3-5-19(18)24)10-21(25)26-13-17-11-20(27-23-17)14-6-8-16(22)9-7-14/h2-9,11-12H,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZVBQJYMPUXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.